N-(2-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide
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Overview
Description
N-(2-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide is an organic compound that belongs to the class of 3-alkylindoles. This compound contains an indole moiety, which is a significant heterocyclic system found in many natural products and drugs . The indole structure is known for its biological activity and is often used in medicinal chemistry .
Preparation Methods
The synthesis of N-(2-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The indole derivative is then coupled with a thiophene-2-carboxylic acid derivative to form the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(2-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The indole moiety is known for its biological activity, making this compound useful in studying biological processes.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar compounds to N-(2-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide include other indole derivatives, such as:
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Known for its anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-2-naphthyl)propanamide: Used in the study of biological processes.
These compounds share the indole moiety but differ in their specific substituents, leading to unique properties and applications.
Properties
Molecular Formula |
C23H21N3O2S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[2-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H21N3O2S/c1-15-16(17-7-2-4-9-19(17)25-15)12-13-24-22(27)18-8-3-5-10-20(18)26-23(28)21-11-6-14-29-21/h2-11,14,25H,12-13H2,1H3,(H,24,27)(H,26,28) |
InChI Key |
FXBQJKLKNMBCRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CC=C3NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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